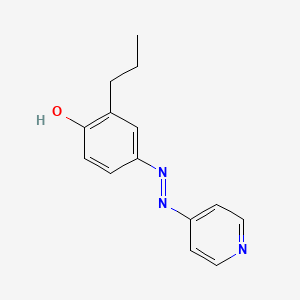

2-Propyl-4-(4-pyridylazo)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-4-(pyridin-4-yldiazenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXGFZXXADBYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659947 | |

| Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253124-08-2 | |

| Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propyl-4-(4-pyridylazo)phenol

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-Propyl-4-(4-pyridylazo)phenol, a heterocyclic azo dye. Azo compounds incorporating nitrogen-containing heterocycles, such as pyridine, are of significant interest due to their unique photophysical properties and potential applications as chemosensors, analytical reagents, and functional materials.[1][2] This document moves beyond a simple recitation of protocols to offer a causal explanation for each experimental step, grounding the methodology in the fundamental principles of organic chemistry. We present a robust, two-step synthesis involving the diazotization of 4-aminopyridine followed by an azo coupling reaction with 2-propylphenol. Furthermore, we outline a multi-technique approach for the structural elucidation and purity verification of the final product, employing UV-Visible, FT-IR, and NMR spectroscopy, alongside mass spectrometry and thermal analysis. This guide is intended for researchers and professionals in chemical synthesis and drug development, providing the necessary insights for successful replication and further investigation.

Introduction and Scientific Rationale

This compound belongs to the vast class of azo dyes, which are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The inclusion of a pyridine ring imparts specific electronic properties and potential for metal ion coordination, making such compounds valuable targets in materials science and analytical chemistry.[2][3] The extended π-conjugated system across the pyridyl, azo, and phenolic moieties is responsible for the compound's characteristic color.[4]

The synthesis strategy is predicated on the classical and highly reliable azo coupling reaction, an electrophilic aromatic substitution.[5] The core principle involves the generation of a weakly electrophilic pyridyldiazonium ion, which then reacts with the electron-rich 2-propylphenol ring. The propyl group at the ortho position to the hydroxyl group influences the electronic environment and solubility of the molecule, while the hydroxyl group itself serves as a powerful activating group for the coupling reaction. Understanding the mechanistic underpinnings of each step is paramount to optimizing reaction conditions and ensuring a high yield of the desired product.

Synthesis Methodology

The synthesis of this compound is executed in two primary stages: the formation of the diazonium salt from 4-aminopyridine, followed by its immediate coupling with 2-propylphenol.

Overall Reaction Scheme

Caption: Step-by-step workflow for synthesis and purification.

Physicochemical Characterization

Thorough characterization is essential to confirm the molecular structure, identity, and purity of the synthesized this compound.

UV-Visible Spectroscopy

-

Principle: This technique probes the electronic transitions within the molecule. The extended conjugation of the azo dye results in strong absorption of light in the visible spectrum, which is responsible for its color. [6]* Protocol: A dilute solution (e.g., 5 x 10⁻⁵ M) of the purified compound is prepared in a spectroscopic grade solvent like ethanol or methanol. [7]The absorption spectrum is recorded over a range of 250-700 nm using a spectrophotometer. [7][8]* Expected Data: The spectrum is expected to show two main absorption bands: a high-intensity band in the visible region (λ_max ≈ 400-500 nm) attributed to the π→π* transition of the conjugated azo system, and a lower intensity band in the UV region for other π→π* transitions. A weak n→π* transition may also be observed. [9][10]The exact λ_max is sensitive to solvent polarity and pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Protocol: The spectrum of the solid sample is recorded, typically using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. [8]* Expected Data: Key vibrational bands are used to confirm the presence of the principal functional groups.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3400 - 3200 | O-H stretch (phenolic) | Broad peak due to hydrogen bonding. [9][11] |

| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of sp² C-H bonds. |

| 2960 - 2850 | C-H stretch (aliphatic) | Confirms the presence of the propyl group. |

| 1610 - 1500 | C=C / C=N stretch | Overlapping signals from both aromatic rings. [12] |

| 1500 - 1400 | N=N stretch (azo) | Often weak to medium intensity. [12][13] |

| ~1250 | C-O stretch (phenol) | Strong band confirming the phenolic ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.

-

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. [14]Spectra are recorded on a high-field NMR spectrometer.

-

Expected Data: The chemical shifts (δ) and coupling patterns will be unique to the target structure.

| Data Type | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 9.0 - 10.0 (broad s, 1H) | Phenolic -OH proton (exchangeable with D₂O) |

| 8.5 - 8.8 (d, 2H) | Pyridine protons ortho to ring nitrogen | |

| 7.5 - 7.8 (d, 2H) | Pyridine protons meta to ring nitrogen | |

| 6.8 - 7.5 (m, 3H) | Aromatic protons on the phenol ring | |

| 2.5 - 2.7 (t, 2H) | -CH₂- group of propyl adjacent to the ring | |

| 1.5 - 1.8 (sextet, 2H) | Central -CH₂- group of propyl | |

| 0.9 - 1.1 (t, 3H) | -CH₃ group of propyl | |

| ¹³C NMR | 155 - 165 | C-OH (phenolic carbon) |

| 115 - 150 | Aromatic and Pyridyl carbons | |

| 15 - 40 | Propyl group carbons [15][16] |

Note: Specific chemical shifts are estimations and can be influenced by solvent and concentration. Full 2D NMR experiments (COSY, HSQC) would provide definitive assignments.

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and providing structural information from fragmentation patterns.

-

Protocol: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule. [17]The analysis is typically run in positive ion mode.

-

Expected Data: The primary piece of data is the molecular ion peak. For this compound (C₁₄H₁₅N₃O), the expected monoisotopic mass is 241.1215 g/mol . The ESI-MS spectrum should show a prominent peak at m/z ≈ 242.1, corresponding to the protonated molecule [M+H]⁺. [18]Tandem MS (MS/MS) experiments can reveal characteristic fragments, such as cleavage of the bonds adjacent to the azo group. [19][20]

Thermal Analysis

-

Principle: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures weight loss as a function of temperature, while DSC measures heat flow to identify melting points and other phase transitions.

-

Protocol: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). [21]* Expected Data: The TGA curve will show the onset temperature of decomposition, indicating the compound's thermal stability. [22][23]The DSC thermogram will show a sharp endothermic peak corresponding to the compound's melting point.

Characterization Workflow Diagram

Caption: A multi-technique workflow for compound characterization.

Conclusion

This guide has detailed a reliable and well-understood pathway for the synthesis of this compound via a two-stage diazotization and azo coupling protocol. The rationale behind critical reaction parameters, such as temperature and pH control, has been thoroughly explained to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it. The comprehensive characterization workflow, employing a suite of spectroscopic and analytical techniques, provides a self-validating system to ensure the unequivocal confirmation of the product's structure and purity. The successful synthesis and characterization of this molecule open avenues for its exploration in various scientific and industrial applications, from the development of novel dyes and indicators to its use as a chelating ligand in coordination chemistry.

References

- Benchchem.Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2-Propylphenol.

-

Chemguide. Some reactions of diazonium ions.[Link]

-

Wikipedia. Azo coupling.[Link]

-

El-Mekkawy, H. et al. (2019). Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations.International Journal of Nanomedicine, Volume 14, 7779–7803. [Link]

-

Havel, J. et al. (2000). Analysis of metal complex azo dyes by high- performance liquid chromatography/ electrospray ionization mass spectrometry and mul.Journal of Mass Spectrometry, 35(11), 1247-1254. [Link]

-

Wang, L. et al. (2018). Copper-catalyzed O-arylation of phenols with diazonium salts.Green Chemistry, 20(2), 376-380. [Link]

-

Diener, L. & Zollinger, H. (1986). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide.Journal of the Chemical Society, Perkin Transactions 2, 1703-1707. [Link]

-

Guaratini, T. et al. (2007). High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments.Journal of Mass Spectrometry, 42(8), 1057-61. [Link]

-

Bako, M. Y. et al. (2019). FTIR spectra of azo compound ligands and metal complexes.ResearchGate.[Link]

-

YouTube. COUPLING REACTIONS OF DIAZONIUM SALTS.[Link]

-

Al-Adilee, K. J. & Hammoodi, M. H. (2016). Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes.Journal of Al-Nahrain University, 19(2), 113-124. [Link]

-

Bunton, C. A. et al. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.Journal of the Chemical Society B: Physical Organic, 1217-1224. [Link]

-

SpectraBase. 2-n-Propylphenol.[Link]

-

Request PDF. Synthesis of azo disperse dyes containing pyridine ring for dyeing polyester and polyacrylic fibres.[Link]

-

Lewis, E. S. & Suhr, H. (1958). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media.CHIMIA International Journal for Chemistry, 12(1), 182-183. [Link]

-

SciSpace. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and.[Link]

-

Semantic Scholar. Spectroscopic and Thermal Studies on Solid Complexes of 4-(2-pyridylazo)resorcinol with Some Transition Metals.[Link]

-

Gupta, V. K. et al. (2014). Non-destructive FT-IR analysis of mono azo dyes.Bulgarian Chemical Communications, 46(3), 536-543. [Link]

-

Wang, R. et al. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds.Analytica Chimica Acta, 1083, 101-108. [Link]

-

JoVE. Aryldiazonium Salts to Azo Dyes: Diazo Coupling.[Link]

-

ResearchGate. Infrared spectrum for azo dye.[Link]

-

Oreate AI Blog. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry.[Link]

-

Garrido-Barros, P. et al. (2024). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media.Molecules, 29(4), 844. [Link]

-

Al-Rubaie, L. A. & Mhesn, D. A. (2019). Synthesis, Characterization and Analytical Study of New Azo Dye.Basrah Journal of Science, 37(2), 170-183. [Link]

-

ResearchGate. Mass Spectra of Hydrazo, Azo and Azoxy Compounds.[Link]

-

Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.International Journal of Research in Pharmaceutical Sciences, 7(1), 98-103. [Link]

-

Ramesh, M. et al. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies.Journal of University of Shanghai for Science and Technology, 22(12), 433-439. [Link]

-

ResearchGate. Synthesis, Characterization and Analytical Study of New Azo Dye.[Link]

-

ResearchGate. IR-spectrum of azo dye.[Link]

-

ResearchGate. Synthesis and characterization of some azo-heterocycles incorporating pyrazolopyridine moiety as disperse dyes.[Link]

-

Chemistry Stack Exchange. What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?[Link]

-

Organic Chemistry Portal. Azo Coupling.[Link]

-

Ovid. THERMAL BEHAVIOUR OF METAL COMPLEXES OF 6-(2-PYRIDYLAZO)-3-ACETAMIDOPHENOL.[Link]

-

Ghaedi, M. et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.Journal of Chemical Reviews, 4(4), 316-340. [Link]

-

Chemistry LibreTexts. Making an Azo Dye from Phenol.[Link]

-

ResearchGate. FT-IR spectrum of azo compound.[Link]

-

ResearchGate. The mass spectrum of the azo dyes (A2).[Link]

-

ResearchGate. Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications.[Link]

-

PubChem. 2-Propylphenol.[Link]

-

ResearchGate. Spectroscopic and thermal studies on solid complexes of 4-(2-pyridylazo)resorcinol with some transition metals.[Link]

-

Lesina, Y. et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.Key Engineering Materials, 712, 273-276. [Link]

-

ResearchGate. Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...[Link]

-

Maleš, E. et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.Monatshefte für Chemie - Chemical Monthly, 152, 803-816. [Link]

-

Karipcin, F. & Dursun, Z. (2006). UV-VIS dates for o,o¢-dihydroxyazo dyes and their azo-me- tal chelates in DMF.Russian Journal of Coordination Chemistry, 32, 591-594. [Link]

-

El-Ries, M. A. et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.Journal of the Brazilian Chemical Society, 23(7), 1298-1304. [Link]

-

Chemistry LibreTexts. 4.2: Proceedure (Part I) – Collect Spectra, Apply PIB.[Link]

-

PubMed. Thermal analysis of some antidiabetic pharmaceutical compounds.[Link]

Sources

- 1. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry - Oreate AI Blog [oreateai.com]

- 6. analysis.rs [analysis.rs]

- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 8. jusst.org [jusst.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 2-N-PROPYLPHENOL(644-35-9) 13C NMR spectrum [chemicalbook.com]

- 17. holcapek.upce.cz [holcapek.upce.cz]

- 18. researchgate.net [researchgate.net]

- 19. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ovid.com [ovid.com]

- 23. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Propyl-4-(4-pyridylazo)phenol

Introduction: Unveiling a Versatile Chromogenic Agent

2-Propyl-4-(4-pyridylazo)phenol is a member of the pyridylazo dye family, a class of compounds renowned for their utility as sensitive chromogenic reagents.[1] With the IUPAC name 2-propyl-4-(pyridin-4-yldiazenyl)phenol[2], this organic molecule, possessing the chemical formula C₁₄H₁₅N₃O[2], holds significant potential in various analytical and research applications. Its core structure, featuring a phenol ring substituted with a propyl group and a pyridylazo moiety, makes it a prime candidate for roles as both a pH indicator and a metallochromic indicator for the determination of metal ion concentrations.[1] The vibrant color changes exhibited by pyridylazo dyes upon alterations in pH or complexation with metal ions are central to their analytical utility.[1] This guide provides a comprehensive exploration of the key physicochemical properties of this compound, offering both theoretical insights and practical, field-proven methodologies for their determination.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its behavior in different chemical environments and are crucial for the development of robust analytical methods.

Molecular Structure and Identity

The foundational attributes of this compound are summarized in the table below. The presence of a hydroxyl group on the phenol ring, the azo linkage, and the nitrogen atom in the pyridine ring are the key functional sites that dictate the molecule's chemical behavior.

| Property | Value | Source |

| IUPAC Name | 2-propyl-4-(pyridin-4-yldiazenyl)phenol | [2][3] |

| CAS Number | 253124-08-2 | [2][3] |

| Molecular Formula | C₁₄H₁₅N₃O | [2] |

| Molecular Weight | 241.29 g/mol | [2] |

| Appearance | Yellow to Amber to Dark red powder/crystal | [4][5] |

| Melting Point | 175.0 - 179.0 °C | [4][5] |

The structural arrangement of this compound, particularly the conjugated system spanning the phenol and pyridine rings through the azo bridge, is responsible for its chromophoric properties.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of an analytical reagent is a critical parameter that dictates its formulation and application. This compound is reported to be soluble in methanol.[4][5] Its relatively nonpolar propyl group and the aromatic rings suggest limited solubility in water, a characteristic supported by a computed XLogP3 value of 3.6, which indicates a preference for lipophilic environments.[2] For analytical applications, stock solutions are typically prepared in an organic solvent like methanol or ethanol, followed by dilution in aqueous buffer systems.

Acid-Base Properties: The pKa Value

The phenolic hydroxyl group of this compound can deprotonate, leading to a change in the electronic structure of the molecule and, consequently, a change in its color. The acid dissociation constant (pKa) is the pH at which the protonated (acidic) and deprotonated (basic) forms of the molecule are present in equal concentrations. This equilibrium is fundamental to its use as a pH indicator.

The protonation/deprotonation equilibrium can be visualized as follows:

Caption: Protonation/deprotonation equilibrium of this compound.

The pKa value can be precisely determined using spectrophotometric titration, a technique that leverages the different absorption spectra of the protonated and deprotonated forms.

Experimental Protocol: Spectrophotometric Determination of pKa

This protocol provides a robust method for determining the pKa of this compound. The underlying principle is the application of the Henderson-Hasselbalch equation in conjunction with Beer-Lambert Law.[6][7]

Instrumentation and Reagents

-

UV-Vis Spectrophotometer (double beam recommended)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Methanol (spectroscopic grade)

-

Buffer solutions covering a wide pH range (e.g., universal buffer or a series of buffers such as citrate, phosphate, borate)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Methodology

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of methanol to prepare a concentrated stock solution (e.g., 1 mM).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range that is expected to encompass the pKa of the analyte (e.g., from pH 2 to 12 in increments of 0.5 pH units).

-

Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the stock solution of the dye to a larger, constant volume of the buffer. This ensures that the total concentration of the dye is the same in all test solutions, while the pH varies.

-

Spectrophotometric Measurements:

-

Record the full UV-Vis absorption spectrum (e.g., from 300 to 700 nm) for each test solution against a blank containing the corresponding buffer solution.

-

Identify the wavelength of maximum absorbance for the acidic form (λ_acid) and the basic form (λ_base). These are typically found at the lowest and highest pH values, respectively.

-

Measure the absorbance of all test solutions at these two wavelengths.

-

-

Data Analysis: The pKa can be determined using several methods[8]:

-

Graphical Method (Absorbance vs. pH): Plot the absorbance at λ_base as a function of pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[9]

-

Henderson-Hasselbalch Equation Method: The pKa can be calculated for each pH value using the following equation[6][7]: pKa = pH - log[(A - A_acid) / (A_base - A)] where A is the absorbance of the solution at a given pH, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form at λ_base. The average of the calculated pKa values provides the final result.

-

Caption: Experimental workflow for the spectrophotometric determination of pKa.

Spectral Properties and Chromogenic Behavior

The UV-Visible absorption spectrum of this compound is highly dependent on the pH of the medium.[6] In acidic solutions, the molecule exists predominantly in its protonated form, exhibiting an absorption maximum at a specific wavelength (λ_acid). As the pH increases, deprotonation of the phenolic hydroxyl group occurs, leading to a shift in the absorption maximum to a longer wavelength (λ_base), a phenomenon known as a bathochromic shift. This is due to the increased electron-donating ability of the phenoxide ion, which enhances the delocalization of π-electrons across the conjugated system.

This pH-dependent spectral shift is the basis for its use as a pH indicator. The presence of an isosbestic point, a wavelength at which the molar absorptivity of the acidic and basic forms are equal, is a characteristic feature of such a two-component equilibrium system.[8] The observation of a sharp isosbestic point provides strong evidence for a clean conversion between the two species.

Potential as a Metallochromic Indicator

Pyridylazo dyes are well-established as excellent chelating agents for a wide range of metal ions.[1] The nitrogen atoms of the pyridine ring and the azo group, along with the phenolic oxygen, can coordinate with a metal ion to form a stable complex. This complexation event typically results in a significant color change, allowing for the spectrophotometric determination of metal ion concentrations. The stability constants of these metal complexes are crucial parameters that define the sensitivity and selectivity of the reagent for different metals.[10] Further research into the complexation of this compound with various metal ions would be a valuable endeavor to fully characterize its potential as a metallochromic indicator.

Conclusion

This compound is a versatile chromogenic compound with significant promise in analytical chemistry. Its distinct physicochemical properties, particularly its pH-dependent spectral characteristics and its potential for metal chelation, make it a valuable tool for researchers and drug development professionals. The methodologies outlined in this guide provide a robust framework for the accurate determination of its key parameters, enabling its confident application in the development of new analytical methods.

References

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Retrieved January 21, 2026, from [Link]

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2015). American Journal of Analytical Chemistry, 6, 899-908.

-

UV-Vis absorption spectra of PNP at different pH values and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2016).

- Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.

- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.

- Toth, A. M., Liptak, M. D., Phillips, D. L., & Shields, G. C. (2001). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of chemical physics, 114(10), 4595-4606.

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Kiełkowicz, M., & Krężel, A. (2015). Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins. Journal of inorganic biochemistry, 152, 82-90.

- Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.

-

UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols. (n.d.). Retrieved January 21, 2026, from [Link]

-

Abu Zuhri, A. Z. (n.d.). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah University Journal for Research. Retrieved January 21, 2026, from [Link]

- Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218.

- Corsini, A., & Pearen, M. A. (1962). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II.

- Tanner, N. A., Zhang, Y., Evans, T. C., Jr, & Li, J. (2022). Improved visual detection of DNA amplification using pyridylazophenol metal sensing dyes.

- Tanner, N. A., Zhang, Y., Evans, T. C., Jr, & Li, J. (2022). Improved visual detection of DNA amplification using pyridylazophenol metal sensing dyes.

- Al-Hussain, S. A., & El-Faham, A. (2019). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2019(2), M1068.

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 21, 2026, from [Link]

- de la Salud, B., & Ruiz, D. (2014). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Physical Chemistry Chemical Physics, 16(29), 15436-15444.

- Yan, M., Mao, B., Li, Y., Wang, Z., & Reckhow, D. A. (2023). Interpreting pH-Dependent Differential UV/VIS Absorbance Spectra to Characterize Carboxylic and Phenolic Chromophores in Natural Organic Matter.

-

PF-219061. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. journals.najah.edu [journals.najah.edu]

- 2. This compound | C14H15N3O | CID 135741722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. This compound | 253124-08-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 253124-08-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Virtual Labs [mas-iiith.vlabs.ac.in]

- 7. ijper.org [ijper.org]

- 8. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

- 10. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Propyl-4-(4-pyridylazo)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Propyl-4-(4-pyridylazo)phenol, a versatile pyridylazo dye. Drawing upon established chemical principles and contemporary research, this document details its molecular identity, physicochemical properties, a robust synthesis protocol, and its application as a sensitive analytical reagent.

Core Compound Identification

1.1. Chemical Identity

-

Systematic Name (IUPAC): 2-propyl-4-(pyridin-4-yldiazenyl)phenol[1]

-

CAS Number: 253124-08-2[1]

-

Molecular Formula: C₁₄H₁₅N₃O[1]

-

Molecular Weight: 241.29 g/mol [1]

-

SMILES: CCCc1c(O)ccc(c1)N=Nc2ccncc2[1]

1.2. Molecular Structure

The molecular architecture of this compound features a phenol ring substituted with a propyl group at the ortho position and an azo-linked pyridine ring at the para position. This structure is fundamental to its chemical reactivity and utility in various applications.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development.

| Property | Value | Source |

| Appearance | Yellow to Amber to Dark red powder/crystal | |

| Melting Point | 175.0 to 179.0 °C | |

| Solubility | Soluble in Methanol | |

| pKa | Estimated to be in the range of typical phenols (around 10), influenced by the electron-withdrawing nature of the pyridylazo group.[2][3] | Theoretical |

Synthesis of this compound

The synthesis of pyridylazo phenols is a well-established process involving two key steps: the diazotization of an aminopyridine and the subsequent azo coupling with a substituted phenol. This methodology provides a reliable route to a wide array of azo dyes.

3.1. Reaction Principle

The synthesis is based on the electrophilic aromatic substitution of a diazonium salt onto an activated aromatic ring, in this case, 2-propylphenol. The electron-rich nature of the phenol, particularly at the para position to the hydroxyl group, facilitates the coupling reaction.

3.2. Detailed Synthesis Protocol

This protocol is a representative method based on established procedures for the synthesis of similar pyridylazo compounds.

Step 1: Diazotization of 4-Aminopyridine

-

Reagents and Setup:

-

4-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

-

Procedure: a. Dissolve a specific molar equivalent of 4-aminopyridine in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C. b. While maintaining the low temperature and stirring vigorously, slowly add a chilled aqueous solution of sodium nitrite dropwise. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt. c. Continue stirring the mixture at 0-5 °C for approximately 15-20 minutes to ensure complete formation of the 4-pyridyldiazonium chloride solution.

Step 2: Azo Coupling with 2-Propylphenol

-

Reagents and Setup:

-

2-Propylphenol

-

Sodium Hydroxide (NaOH)

-

The freshly prepared 4-pyridyldiazonium chloride solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

-

Procedure: a. In a separate beaker, dissolve a molar equivalent of 2-propylphenol in a cooled aqueous solution of sodium hydroxide. This deprotonates the phenol to the more reactive phenoxide ion. b. While maintaining the temperature at 0-5 °C, slowly add the previously prepared 4-pyridyldiazonium chloride solution to the alkaline solution of 2-propylphenol with constant stirring. c. A colored precipitate of this compound should form immediately. d. Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Procedure: a. Collect the crude product by vacuum filtration. b. Wash the precipitate with cold distilled water to remove any unreacted salts. c. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a product of high purity.

Caption: Synthesis workflow for this compound.

Applications in Analytical Chemistry

Pyridylazo dyes, including this compound, are valuable reagents in analytical chemistry, primarily due to their ability to form colored complexes with metal ions. This property makes them excellent indicators for spectrophotometric analysis and in various biochemical assays.

4.1. Metal Ion Detection and Quantification

The core principle behind the use of pyridylazo dyes as metal ion indicators is the formation of a coordination complex between the dye and the metal ion. This complexation event leads to a significant shift in the dye's absorption spectrum, resulting in a visible color change. The intensity of the color is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.

4.2. Representative Experimental Protocol: Colorimetric Detection in a Biochemical Assay

This protocol is adapted from a method for detecting DNA amplification using a related pyridylazophenol dye as a manganese(II) ion indicator.[4] This serves as a practical example of how this compound could be employed in a similar context.

Objective: To visually detect the product of a biochemical reaction that consumes a metal ion, using this compound as an indicator.

Principle: In the presence of Mn²⁺ ions, this compound is expected to form a colored complex. If a biochemical reaction, such as DNA amplification, produces a species that chelates Mn²⁺ (e.g., pyrophosphate), the Mn²⁺ will be sequestered from the dye, leading to a reversal of the color change.

Materials:

-

This compound stock solution (e.g., 10 mM in a suitable organic solvent like methanol)

-

Manganese(II) chloride (MnCl₂) solution

-

Buffer solution appropriate for the biochemical reaction

-

Test samples (with and without the biochemical reaction)

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Setup: a. Prepare the biochemical reaction mixtures in appropriate tubes or wells of a microplate. b. To each reaction, add a specific concentration of MnCl₂. c. Add a working solution of this compound to each reaction to a final concentration that gives a distinct color in the presence of Mn²⁺.

-

Incubation: a. Incubate the reactions under the conditions required for the biochemical process to occur.

-

Data Acquisition: a. After incubation, visually inspect the color of the solutions. A color change from the metal-complexed state to the free dye state indicates the consumption of Mn²⁺. b. For quantitative analysis, measure the absorbance of the solutions at the wavelength corresponding to the maximum absorbance of the metal-dye complex and the free dye. The ratio of these absorbances can be used to quantify the extent of the reaction.

Caption: Mechanism of action for metal ion detection.

Potential Biological Activities

While specific studies on the biological activity of this compound are limited, the broader class of pyridylazo compounds has been investigated for various biological effects. These studies suggest potential avenues for future research into this specific molecule.

-

Antimicrobial and Antifungal Activity: Some pyridylazo compounds have demonstrated inhibitory effects against various bacterial and fungal strains.

-

Anticancer and Cytotoxic Effects: Certain derivatives have been shown to exhibit cytotoxicity against human cancer cell lines.[5] The mechanism of action is often attributed to their ability to interact with biological macromolecules.

-

Enzyme Inhibition: The structural motifs present in pyridylazo compounds suggest they could act as inhibitors for certain enzymes, particularly those with metal cofactors.

It is important to note that these are general activities of the compound class, and specific testing of this compound is required to determine its biological profile.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis and clear applications in analytical chemistry. Its utility as a metal ion indicator, particularly in the context of modern biochemical assays, highlights its relevance in contemporary research. Further investigation into its specific physicochemical properties, such as its pKa and detailed spectral characteristics, as well as its potential biological activities, will undoubtedly expand its applications in various scientific disciplines.

References

-

Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., Hunt, E. A., Tamanaha, E., Corrêa, I. R., & Tanner, N. A. (2022). Improved visual detection of DNA amplification using pyridylazophenol metal sensing dyes. Communications Biology, 5(1), 999. [Link]

-

∆pKa for phenol derivatives with 6-311G+dp basis set. ResearchGate. [Link]

-

UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Center for Biotechnology Information. [Link]

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]

Sources

spectral data (UV-Vis, NMR, IR) of 2-Propyl-4-(4-pyridylazo)phenol

An In-depth Technical Guide to the Spectral Analysis of 2-Propyl-4-(4-pyridylazo)phenol

Introduction

This compound is a heterocyclic azo dye, a class of molecules characterized by the vibrant colors conferred by the azo chromophore (—N=N—) linking aromatic systems. Azo dyes represent 60-70% of all commercial dyes, finding extensive use in the textile, printing, and food industries.[1] The pyridylazo subset of this family, to which this compound belongs, is of particular interest in analytical chemistry, where they serve as sensitive chromogenic reagents and metallochromic indicators for the spectrophotometric determination of various metal ions.[2][3]

The functionality of this compound is dictated by its molecular architecture: a phenol ring substituted with an electron-donating propyl group, linked via an azo bridge to a pyridine ring. This intricate assembly allows for complex electronic behaviors, including potential azo-hydrazone tautomerism and pH-dependent spectral shifts, which are critical to its application.

This guide provides a comprehensive analysis of the core spectroscopic techniques—UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—used to elucidate and validate the structure of this compound. The causality behind spectral features is explained to offer field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Spectroscopic Implications

The unequivocal characterization of this compound relies on correlating its structural features with spectroscopic outputs. The key functional components are the 2-propylphenol and 4-azopyridine moieties.

-

Propylphenol Moiety : Contains a phenolic hydroxyl (-OH) group, an ortho-propyl group, and a trisubstituted benzene ring. The hydroxyl and alkyl groups are electron-donating, influencing the electronic environment of the aromatic ring.

-

Azopyridine Moiety : Consists of the azo linkage and the pyridine ring. The azo group is the primary chromophore, while the pyridine ring acts as an electron-withdrawing system.

-

Azo-Hydrazone Tautomerism : Like many hydroxyazo dyes, this compound can exist in equilibrium between the azo form and the quinone-hydrazone tautomer.[1] This equilibrium is sensitive to solvent polarity and pH, and each tautomer presents a distinct spectroscopic signature. Spectroscopic data, particularly from NMR and UV-Vis, can provide evidence for the predominant form in a given medium.[4]

Caption: Azo-Hydrazone Tautomeric Equilibrium.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule's conjugated π-system. For azo dyes, the observed color is a direct consequence of absorption in the visible region of the electromagnetic spectrum.

Causality and Interpretation

The spectrum of an azo dye is typically dominated by two main absorption bands:

-

High-Energy π → π* Transition : Occurs in the UV region (typically 250-320 nm) and is associated with the electronic transition across the entire aromatic-azo system.

-

Low-Energy n → π* Transition : A weaker absorption band appearing at longer wavelengths (visible region, >400 nm), arising from the transition of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. This band is primarily responsible for the dye's color.[5]

For this compound, the absorption maxima (λmax) are influenced by the electronic push-pull system created by the electron-donating phenol and the electron-withdrawing pyridine. In acidic or neutral media, the phenol-based azo form is expected to show a primary visible absorption band in the 300-400 nm range.[4]

A critical feature of pyridylazophenol dyes is their response to pH changes. In alkaline solutions, the phenolic proton is abstracted, forming a phenoxide ion. This greatly enhances the electron-donating capacity of the ring, causing a significant bathochromic (red) shift of the visible absorption band to longer wavelengths (often >500 nm). This color change from yellow/orange to red/purple is the basis for its use as a pH and metal ion indicator.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a spectroscopic grade solvent such as ethanol or methanol.

-

Dilution : Dilute the stock solution with the same solvent to an appropriate concentration (typically 1-10 µg/mL) to ensure the absorbance falls within the spectrophotometer's linear range (0.1-1.0 AU).

-

Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference blank) and the other with the sample solution.

-

Scan : Perform a wavelength scan from 200 to 800 nm to record the full absorption spectrum and identify all λmax values.

-

pH Study (Optional) : To observe solvatochromic effects, repeat the scan in buffered solutions of varying pH.

Anticipated UV-Vis Spectral Data

| Solvent Condition | Expected λmax Range | Transition Type | Associated Color | Rationale |

| Neutral/Acidic (Ethanol) | ~350-450 nm | n → π | Yellow / Orange | Predominance of the protonated azo tautomer.[4][6] |

| Basic (e.g., Ethanolic NaOH) | ~500-600 nm | n → π | Red / Magenta | Deprotonation to the phenoxide form increases conjugation. |

graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];prep [label="Prepare Dilute Sample\nin Ethanol"]; scan [label="Scan Spectrum\n(200-800 nm)"]; identify [label="Identify λmax\n(Azo Form)"]; add_base [label="Add Base (e.g., NaOH)"]; rescan [label="Re-scan Spectrum"]; identify_shifted [label="Identify Shifted λmax\n(Phenoxide Form)"]; analyze [label="Analyze Bathochromic Shift"];

prep -> scan -> identify; identify -> add_base -> rescan -> identify_shifted -> analyze; }

Caption: Workflow for pH-dependent UV-Vis analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality and Interpretation

The IR spectrum provides a molecular fingerprint. For this compound, the key is to identify vibrations corresponding to the hydroxyl, alkyl, azo, and aromatic components.

-

O-H Stretch : The phenolic hydroxyl group will produce a characteristic broad absorption band in the region of 3500-3200 cm⁻¹, with the broadening caused by intermolecular hydrogen bonding.[7]

-

C-H Stretches : Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the propyl group will be found just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

-

Aromatic Overtones : Weak bands in the 2000-1700 cm⁻¹ region can sometimes help deduce substitution patterns on aromatic rings.[7]

-

C=C and C=N Stretches : The "fingerprint region" below 1650 cm⁻¹ is complex but informative. Expect a series of sharp to medium absorptions between 1610 cm⁻¹ and 1450 cm⁻¹ corresponding to C=C stretching in both the phenol and pyridine rings, as well as C=N stretching from the pyridine ring.

-

N=N Stretch : The azo group stretch is notoriously difficult to assign. In trans-azo compounds with high symmetry, it can be IR-inactive. In this asymmetric molecule, a weak to medium band may be present around 1450-1400 cm⁻¹.[8]

-

C-O Stretch : A strong band corresponding to the phenolic C-O stretch is expected around 1250 cm⁻¹.[7]

Experimental Protocol: ATR-FTIR

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application : Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Background Scan : Run a background spectrum of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan : Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3350 (broad) | Medium-Strong | O-H stretch (phenolic) |

| ~3050 | Weak-Medium | Aromatic C-H stretch |

| 2962, 2930, 2872 | Medium | Aliphatic C-H stretch (propyl group) |

| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C and Pyridine C=N/C=C stretches |

| ~1440 | Weak-Medium | N=N stretch (azo group) |

| ~1250 | Strong | Phenolic C-O stretch |

| ~840 | Strong | C-H out-of-plane bend (ring substitution) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

Causality and Interpretation: ¹H NMR

The ¹H NMR spectrum reveals the chemical environment of every proton.

-

Aromatic Region (δ 7.0-9.0 ppm) : Protons on the pyridine ring are highly deshielded due to the electronegativity of the nitrogen atom and will appear far downfield. Protons on the phenol ring will be slightly more shielded. The coupling constants (J-values) between adjacent protons will reveal their substitution pattern.

-

Phenolic Proton (δ 4-12 ppm) : The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton exchange.

-

Aliphatic Region (δ 0.9-2.7 ppm) : The propyl group will show three distinct signals:

-

A triplet around δ 0.9 ppm for the terminal methyl (-CH₃) group.

-

A multiplet (sextet) around δ 1.6 ppm for the central methylene (-CH₂-) group.

-

A triplet around δ 2.6 ppm for the methylene (-CH₂-) group attached to the aromatic ring.

-

Causality and Interpretation: ¹³C NMR

The ¹³C NMR spectrum identifies all unique carbon environments.

-

Aromatic Region (δ 110-165 ppm) : The spectrum will show distinct signals for each unique carbon in the phenol and pyridine rings. The carbon atom bonded to the hydroxyl group (C-OH) will be highly deshielded (~δ 150-160 ppm).[9] Carbons attached to the azo group will also be significantly shifted.

-

Aliphatic Region (δ 10-40 ppm) : Three signals corresponding to the three carbons of the propyl group will appear in the upfield region of the spectrum.[10][11]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Spectrometer Setup : Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

¹H Acquisition : Acquire the ¹H spectrum. Standard parameters include a 90° pulse and a relaxation delay of 1-2 seconds.

-

¹³C Acquisition : Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each carbon. A longer acquisition time is required due to the low natural abundance of ¹³C.

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to TMS.

Caption: General workflow for NMR-based structure elucidation.

Anticipated NMR Spectral Data (in CDCl₃)

Table: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 2H | Pyridine H (ortho to N) |

| ~7.8 | d | 2H | Pyridine H (meta to N) |

| ~7.7 | d | 1H | Phenol H (ortho to Azo) |

| ~7.5 | dd | 1H | Phenol H (meta to OH) |

| ~6.9 | d | 1H | Phenol H (ortho to OH) |

| ~5.0 (broad s) | 1H | Phenolic -OH | |

| ~2.6 | t | 2H | Ar-CH₂-CH₂-CH₃ |

| ~1.6 | m | 2H | Ar-CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | Ar-CH₂-CH₂-CH₃ |

Table: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Phenolic C-OH |

| ~152 | Pyridine C (ortho to N) |

| ~148 | Aromatic C-N=N |

| ~120-145 | Other Aromatic & Pyridine C |

| ~30 | Ar-CH₂- |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of the synergy between different spectroscopic techniques. No single method provides a complete picture, but together they form a self-validating system.

-

IR spectroscopy confirms the presence of the essential O-H, C-H (aliphatic and aromatic), and C-O functional groups.

-

UV-Vis spectroscopy verifies the existence of the extended azo chromophore and reveals its responsive electronic nature through pH-dependent spectral shifts.

-

NMR spectroscopy (¹H and ¹³C) provides the definitive molecular blueprint, mapping out the precise connectivity of the propyl and aromatic fragments and confirming the substitution patterns.

This integrated analytical approach ensures the highest degree of trustworthiness and scientific integrity, providing researchers with the robust data needed to confidently utilize compounds like this compound in advanced applications, from novel materials to sensitive analytical reagents.

References

-

Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectra of azo dyes. Retrieved from [Link]

-

Milosavljević, N., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. RSC Advances. Retrieved from [Link]

-

Kim, S. H., et al. (2009). Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. Journal of the Korean Chemical Society. Retrieved from [Link]

-

Gutiérrez, A. R., et al. (2023). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo dye. Retrieved from [Link]

-

Mehta, A., & Gupta, V. K. (2012). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Textile Industries. Worldwide Journals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-propyl-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

King's Centre for Visualization in Science. (2014). Infrared Spectrum of an Aromatic Alcohol: Phenol. Retrieved from [Link]

-

El-Ghamry, H. A., & Fathalla, S. K. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

El-Saied, F. A., et al. (2022). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propylphenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Tanner, N. A., et al. (2022). Improved visual detection of DNA amplification using pyridylazophenol metal sensing dyes. BioTechniques. Retrieved from [Link]

Sources

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 5. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 6. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenol [applets.kcvs.ca]

- 8. mdpi.com [mdpi.com]

- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-N-PROPYLPHENOL(644-35-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Determining the Solubility of 2-Propyl-4-(4-pyridylazo)phenol

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides a comprehensive framework for determining the solubility of 2-Propyl-4-(4-pyridylazo)phenol, a heterocyclic azo dye with potential applications stemming from its unique chemical structure.

While specific solubility data for this compound is not extensively documented in public literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to systematically evaluate its solubility profile across a range of relevant solvents. We will delve into the theoretical underpinnings of solubility based on the molecule's structure, present robust methodologies for both qualitative and quantitative assessment, and provide a framework for the accurate analysis and presentation of results.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide for predicting solubility.[1]

Chemical Structure of this compound:

Figure 1: 2D Structure of this compound

Analysis of Functional Groups and Polarity:

-

Phenolic Hydroxyl (-OH) group: This group is polar and capable of forming hydrogen bonds, suggesting potential solubility in polar protic solvents. Phenol itself is moderately soluble in water.[2][3]

-

Propyl (-CH2CH2CH3) group: This alkyl chain is non-polar, contributing to the molecule's lipophilicity and suggesting solubility in non-polar organic solvents.

-

Azo (-N=N-) group: The azo linkage introduces some polarity.

-

Pyridine ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. The aromatic nature of both the phenol and pyridine rings suggests potential for π-π stacking interactions.

Predicted Solubility:

Based on this structural analysis, this compound is anticipated to exhibit a mixed solubility profile:

-

High solubility in moderately polar organic solvents like alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone) where both hydrogen bonding and dispersion forces can be accommodated.

-

Limited solubility in highly non-polar solvents such as hexane, due to the presence of the polar hydroxyl and pyridine functionalities.

-

Low solubility in water, as the non-polar propyl group and the aromatic rings may dominate over the polar groups.

-

pH-dependent solubility in aqueous solutions. The phenolic hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic. Therefore, solubility is expected to increase in basic aqueous solutions (due to deprotonation of the phenol to form a more soluble phenoxide salt) and in acidic aqueous solutions (due to protonation of the pyridine nitrogen).[4]

Experimental Determination of Solubility

A multi-tiered approach, beginning with qualitative assessments and progressing to precise quantitative measurements, is recommended.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.

Protocol for Qualitative Solubility Testing:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in increments, vortexing or shaking vigorously for 30 seconds after each addition.

-

Visually inspect the mixture against a dark background to determine if the solid has dissolved.

-

Record the observation as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: A portion of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.

-

-

Perform these tests with a range of solvents representing different polarity classes.

Table 1: Proposed Solvents for Qualitative and Quantitative Solubility Testing

| Solvent Class | Example Solvents |

| Non-polar | n-Hexane, Toluene |

| Moderately Polar | Dichloromethane, Ethyl Acetate |

| Polar Aprotic | Acetone, Acetonitrile |

| Polar Protic | Methanol, Ethanol, Isopropanol |

| Aqueous (pH varied) | Deionized Water, 0.1 M HCl, 0.1 M NaOH |

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[5] This method is recommended by the OECD and is widely used in the pharmaceutical industry.[6]

Figure 2: Workflow for the Shake-Flask Method.

Detailed Protocol for the Shake-Flask Method:

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[5]

-

Add a precisely known volume of the desired solvent to each vial.

-

Seal the vials securely to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to determine the concentration of this compound.

-

Analytical Methodologies for Quantification

The choice of analytical method depends on the required sensitivity, selectivity, and the available instrumentation.

UV-Vis Spectrophotometry

Given that this compound is an azo dye, it is expected to have strong absorbance in the UV-visible spectrum, making UV-Vis spectrophotometry a suitable quantification method.[7][8]

Protocol for UV-Vis Spectrophotometry:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of the compound in the solvent of interest.

-

Scan the solution using a spectrophotometer over a relevant wavelength range (e.g., 200-600 nm) to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility experiment.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[9]

-

-

Analyze the Samples:

-

Measure the absorbance of the diluted filtrates from the shake-flask experiment.

-

Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted samples.

-

Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity compared to UV-Vis spectrophotometry and is the preferred method for complex matrices or when high accuracy is required.[10][11]

Protocol for HPLC Analysis:

-

Method Development:

-

Develop a suitable HPLC method, which includes selecting an appropriate column (e.g., a C18 reversed-phase column), mobile phase, flow rate, and detector wavelength (using a DAD or UV detector set to the λmax).

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Samples:

-

Inject the diluted filtrates from the shake-flask experiment into the HPLC system.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the original solubility, accounting for the dilution factor.

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| n-Hexane | Insoluble | [Insert Experimental Data] |

| Toluene | Partially Soluble | [Insert Experimental Data] |

| Dichloromethane | Soluble | [Insert Experimental Data] |

| Ethyl Acetate | Soluble | [Insert Experimental Data] |

| Acetone | Soluble | [Insert Experimental Data] |

| Acetonitrile | Soluble | [Insert Experimental Data] |

| Methanol | Soluble | [Insert Experimental Data] |

| Ethanol | Soluble | [Insert Experimental Data] |

| Deionized Water | Insoluble | [Insert Experimental Data] |

| 0.1 M HCl | Partially Soluble | [Insert Experimental Data] |

| 0.1 M NaOH | Soluble | [Insert Experimental Data] |

Note: The qualitative solubility is based on predictions and should be confirmed by experimentation. The quantitative solubility values are placeholders for experimental results.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to determining the solubility of this compound. By combining theoretical predictions based on molecular structure with established experimental protocols such as the shake-flask method and robust analytical techniques like HPLC and UV-Vis spectrophotometry, researchers can generate a comprehensive and reliable solubility profile for this compound. This data is indispensable for guiding further research and development, including formulation design, toxicological studies, and the overall assessment of its potential as a therapeutic agent.

References

-

Mota, F. L., et al. (2008). Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

-

Miroslav, K., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. Available at: [Link]

-

Idrees, M., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.

-

Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Available at: [Link]

-

AZoM. (2020). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. Available at: [Link]

-

PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available at: [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

PubMed Central. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Available at: [Link]

-

The Analyst. (n.d.). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations. Available at: [Link]

-

ACS Publications. (1986). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. Available at: [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

IntechOpen. (n.d.). The use of azo compounds in the spectrophotometric determination of drugs. Available at: [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Available at: [Link]

-

Core. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Phenol. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

Core. (n.d.). HPLC?DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Available at: [Link]

-

Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]

-

ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Available at: [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds?. Available at: [Link]

-

ResearchGate. (2025). HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study. Available at: [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Available at: [Link]

-

PubMed Central. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Available at: [Link]

-

AZoLifeSciences. (2021). UV-Vis Spectroscopy: An Overview. Available at: [Link]

-

Wikipedia. (n.d.). Phenol. Available at: [Link]

-

YouTube. (2021). 4: Predicting the solubility of organic molecules. Available at: [Link]

-

PubMed. (n.d.). Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. Available at: [Link]

-

World Health Organization. (n.d.). Annex 4. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 8. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]

- 9. azolifesciences.com [azolifesciences.com]

- 10. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

A Senior Application Scientist's Guide to Pyridylazo Dyes in Modern Analytical Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Color Change